molecular formula C13H17NO5 B1625447 Methyl 2-(((benzyloxy)carbonyl)amino)-3-methoxypropanoate CAS No. 64356-79-2

Methyl 2-(((benzyloxy)carbonyl)amino)-3-methoxypropanoate

Cat. No.: B1625447
CAS No.: 64356-79-2
M. Wt: 267.28 g/mol
InChI Key: PUJUCYWWVNTBAM-UHFFFAOYSA-N
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Description

Methyl 2-(((benzyloxy)carbonyl)amino)-3-methoxypropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyloxycarbonyl group, an amino group, and a methoxy group attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(((benzyloxy)carbonyl)amino)-3-methoxypropanoate typically involves the following steps:

    Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.

    Esterification: The protected amino acid is then esterified using methanol and an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(((benzyloxy)carbonyl)amino)-3-methoxypropanoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like hydrochloric acid or trifluoroacetic acid for deprotection.

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an alcohol.

    Substitution: Formation of a deprotected amino ester or other substituted derivatives.

Scientific Research Applications

Methyl 2-(((benzyloxy)carbonyl)amino)-3-methoxypropanoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a building block for peptide synthesis.

    Biological Studies: The compound is used in studies involving enzyme-substrate interactions and protein modifications.

    Industrial Applications: It is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Methyl 2-(((benzyloxy)carbonyl)amino)-3-methoxypropanoate involves its interaction with specific molecular targets. The benzyloxycarbonyl group acts as a protecting group, allowing selective reactions at other functional sites. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-3-methoxypropanoate: Lacks the benzyloxycarbonyl group, making it less protected and more reactive.

    Methyl 2-(((tert-butoxycarbonyl)amino)-3-methoxypropanoate: Contains a tert-butoxycarbonyl group instead of a benzyloxycarbonyl group, offering different protection and reactivity profiles.

Uniqueness

Methyl 2-(((benzyloxy)carbonyl)amino)-3-methoxypropanoate is unique due to its combination of functional groups, which provide a balance of protection and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry.

Properties

IUPAC Name

methyl 3-methoxy-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5/c1-17-9-11(12(15)18-2)14-13(16)19-8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJUCYWWVNTBAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60492664
Record name Methyl N-[(benzyloxy)carbonyl]-O-methylserinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60492664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64356-79-2
Record name Methyl N-[(benzyloxy)carbonyl]-O-methylserinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60492664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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